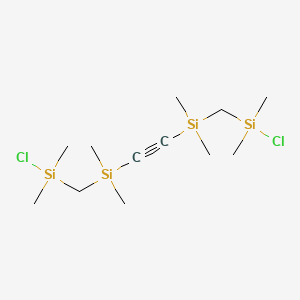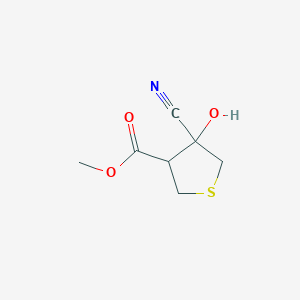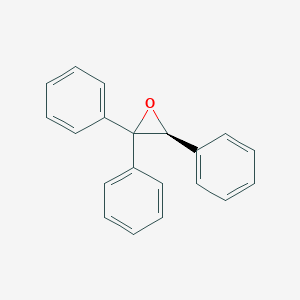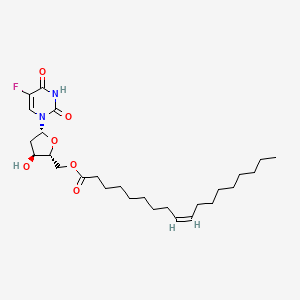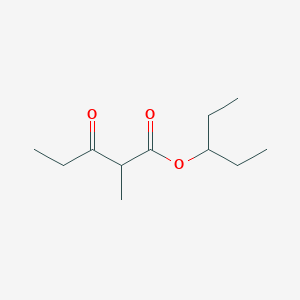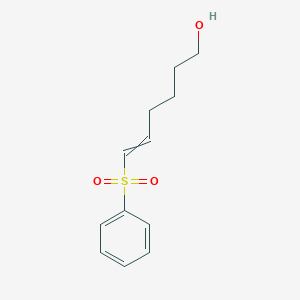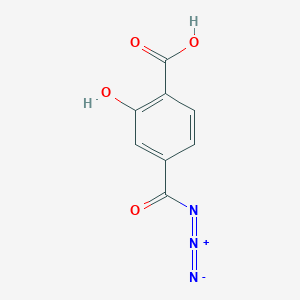![molecular formula C18H22N4O4 B14264764 4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) CAS No. 138571-68-3](/img/structure/B14264764.png)
4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) is a complex organic compound characterized by its unique structure, which includes two methoxybenzene carboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3-methoxybenzene-1-carboximidamide, followed by the introduction of the ethane-1,2-diylbis(oxy) linker through a series of condensation reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production may also incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups.
科学的研究の応用
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: This compound shares a similar ethane-1,2-diylbis(oxy) linker but differs in its functional groups.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Another related compound with a naphthalene-based structure.
4,4’-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid): This compound has a similar linker but different terminal groups.
Uniqueness
4,4’-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide) is unique due to its specific combination of functional groups and linker, which confer distinct chemical and biological properties
特性
CAS番号 |
138571-68-3 |
|---|---|
分子式 |
C18H22N4O4 |
分子量 |
358.4 g/mol |
IUPAC名 |
4-[2-(4-carbamimidoyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C18H22N4O4/c1-23-15-9-11(17(19)20)3-5-13(15)25-7-8-26-14-6-4-12(18(21)22)10-16(14)24-2/h3-6,9-10H,7-8H2,1-2H3,(H3,19,20)(H3,21,22) |
InChIキー |
MQBZOWGJFCAXOY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=N)N)OCCOC2=C(C=C(C=C2)C(=N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
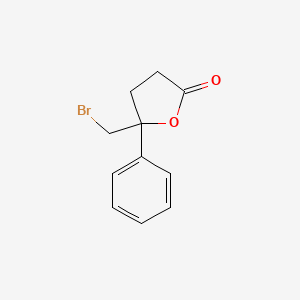

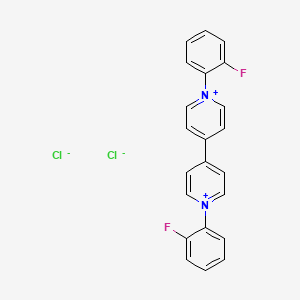
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
